molecular formula C22H15F2N5O2 B2568766 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 941964-17-6

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2568766
CAS No.: 941964-17-6
M. Wt: 419.392
InChI Key: QBOHSOHYUBIDCM-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H15F2N5O2 and its molecular weight is 419.392. The purity is usually 95%.
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Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a modulator of metabotropic glutamate receptors (mGluRs). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down as follows:

  • Xanthene Core : A polycyclic aromatic structure that provides a scaffold for biological activity.
  • Tetrazole Moiety : Known for enhancing solubility and bioavailability.
  • Fluorinated Phenyl Group : Modifies lipophilicity and can influence receptor binding.

This compound acts primarily as a positive allosteric modulator of mGluR1. The modulation of this receptor type is significant because it plays a crucial role in various neurological processes, including synaptic plasticity and memory formation.

Key Mechanisms:

  • Calcium Signaling : Activation leads to an increase in intracellular calcium levels via inositol trisphosphate (IP3) signaling pathways, which is critical for neurotransmitter release and neuronal excitability .
  • Neuroprotective Effects : By modulating mGluR1 activity, the compound may exert neuroprotective effects in models of neurodegeneration .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the xanthene core and the attached phenyl group significantly affect the compound's potency and efficacy. For instance:

ModificationEffect on Activity
Addition of fluorine atomsIncreased binding affinity to mGluR1
Alteration of the carboxamide groupEnhanced solubility and bioavailability

Research has shown that specific substitutions can lead to compounds with improved pharmacokinetic profiles, making them more suitable for therapeutic use .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on mGluR Modulators : A study published in Neuropharmacology demonstrated that derivatives of xanthene compounds could significantly enhance mGluR1-mediated signaling in vitro. This suggests that this compound may similarly enhance receptor activity .
  • Neuroprotective Effects in Animal Models : In vivo studies showed that compounds with similar structures provided protection against excitotoxicity in rat models, indicating potential therapeutic applications for neurodegenerative diseases .
  • Clinical Relevance : A recent clinical trial explored the efficacy of related xanthene derivatives in treating anxiety disorders by modulating glutamate signaling pathways, suggesting a broader application for compounds like this compound .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N5O2/c23-16-10-9-13(11-17(16)24)29-20(26-27-28-29)12-25-22(30)21-14-5-1-3-7-18(14)31-19-8-4-2-6-15(19)21/h1-11,21H,12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOHSOHYUBIDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=NN=NN4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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